Nymphaeoside A

Description

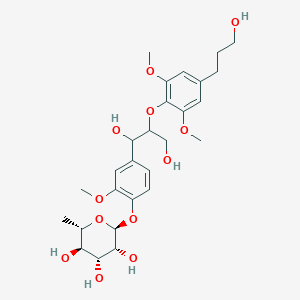

Nymphaeoside A (compound 75) is a lignan glycoside isolated from Nymphaea odorata, a species within the Nymphaeaceae family . Structurally, it features a lignan backbone (comprising two phenylpropanoid units) conjugated with a sugar moiety, enhancing its solubility and bioavailability. Lignans are known for their diverse bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Properties

Molecular Formula |

C27H38O12 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-[1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H38O12/c1-14-22(30)24(32)25(33)27(37-14)39-17-8-7-16(12-18(17)34-2)23(31)21(13-29)38-26-19(35-3)10-15(6-5-9-28)11-20(26)36-4/h7-8,10-12,14,21-25,27-33H,5-6,9,13H2,1-4H3/t14-,21?,22-,23?,24+,25+,27-/m0/s1 |

InChI Key |

ZKBLRWHYLYZGFT-HRPOQCFWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)C(C(CO)OC3=C(C=C(C=C3OC)CCCO)OC)O)OC)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C(C(CO)OC3=C(C=C(C=C3OC)CCCO)OC)O)OC)O)O)O |

Synonyms |

nymphaeoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Glycosylation at distinct positions alters solubility and membrane permeability.

- This compound’s sugar moiety may enhance interactions with cellular receptors involved in inflammation.

2.2 Functional Analogues: Triterpenoid Saponins

Methyl-oleanolate-3-O-β-D-glucopyrnoside (77)

- Source : N. gracilis .

- Structure: Oleanane-type triterpenoid aglycone with a glucose unit at C-3.

- Bioactivity : Shows antimicrobial and cytotoxic effects, likely due to its amphiphilic nature, which disrupts microbial cell membranes .

28-O-β-D-glucopyranosyl-oleanolate (78)

Key Differences :

- Aglycone Type: Oleanane (77, 78) vs. lignan (75) backbones result in distinct mechanisms—triterpenoids target lipid membranes, while lignans interact with redox systems.

- Glycosylation Site: C-3 vs. C-28 glycosylation in triterpenoids affects membrane insertion and receptor binding.

Comparative Data Table

Research Findings and Gaps

- Bioactivity Mechanisms: Lignans like this compound and icariside E likely act via radical scavenging, while triterpenoids (77, 78) disrupt membrane integrity or modulate signaling pathways .

- Efficacy Variations :

- Research Gaps: Limited studies compare the pharmacokinetics (e.g., absorption, metabolism) of these compounds. Mechanistic details, such as specific molecular targets (e.g., COX-2 for anti-inflammatory effects), remain unvalidated.

Q & A

Q. What ethical considerations apply to studies involving this compound and animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.